cefpodoxime proxetil

Overview

Description

Cefpodoxime proxetil is an orally administered, broad-spectrum, third-generation cephalosporin antibiotic. It is a prodrug that is de-esterified in vivo to cefpodoxime, which exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria . This compound is commonly used to treat various bacterial infections, including respiratory tract infections, urinary tract infections, skin infections, and sexually transmitted infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cefpodoxime proxetil is synthesized by reacting cefpodoxime acid with 1-haloethyl isopropyl carbonate in the presence of a base such as tetramethylguanidine, di-isopropylethyl amine, 1,5-diazabicyclo (4.3.0)non-5-ene (DBN), or 1,4-diazabicyclo [2.2.2]octane (DABCO). The reaction is carried out in a solvent at a temperature range of -30°C to 30°C . This process yields this compound with reduced impurities and high purity .

Industrial Production Methods

The industrial production of this compound involves the use of cefpodoxime acid, which is dissolved in solvents like N,N-dimethyl acetamide, N,N-dimethyl formamide, or dimethyl sulphoxide. The reaction is then carried out with 1-haloethyl isopropyl carbonate under controlled conditions to produce this compound .

Chemical Reactions Analysis

Types of Reactions

Cefpodoxime proxetil undergoes various chemical reactions, including:

Hydrolysis: The prodrug is hydrolyzed in the gastrointestinal tract to release the active metabolite, cefpodoxime.

Oxidation and Reduction: These reactions are less common for this compound but can occur under specific conditions.

Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Hydrolysis: This reaction occurs in the presence of water and enzymes in the gastrointestinal tract.

Substitution: Nucleophiles such as amines and thiols can react with this compound under mild conditions.

Major Products Formed

The primary product formed from the hydrolysis of this compound is cefpodoxime, the active antibacterial agent .

Scientific Research Applications

Cefpodoxime proxetil has a wide range of scientific research applications, including:

Mechanism of Action

Cefpodoxime proxetil exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. The active metabolite, cefpodoxime, binds preferentially to penicillin-binding protein 3 (PBP 3), which inhibits the production of peptidoglycan, the primary constituent of bacterial cell walls . This inhibition leads to the lysis and death of the bacterial cells .

Comparison with Similar Compounds

Cefpodoxime proxetil is compared with other cephalosporins and antibiotics such as:

Ciprofloxacin: A fluoroquinolone antibiotic with a broader spectrum of activity but higher risk of side effects.

Cephalexin: A first-generation cephalosporin with a narrower spectrum of activity compared to this compound.

Ceftriaxone: A third-generation cephalosporin with similar activity but administered intravenously.

This compound is unique due to its oral bioavailability, broad spectrum of activity, and stability in the presence of beta-lactamases .

Biological Activity

Cefpodoxime proxetil is a third-generation oral cephalosporin antibiotic widely used for treating various bacterial infections. Its biological activity is characterized by a broad spectrum of antibacterial efficacy against both Gram-positive and Gram-negative pathogens. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is a prodrug that is converted in vivo to cefpodoxime, its active form. It is known for its stability against common plasmid-mediated beta-lactamases, which enhances its effectiveness against resistant strains of bacteria. The pharmacokinetic profile allows for twice-daily dosing, making it convenient for outpatient therapy .

Spectrum of Antibacterial Activity

This compound exhibits significant in vitro activity against a variety of pathogens commonly associated with respiratory, urinary, and skin infections. The following table summarizes its activity against key bacterial strains:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Comments |

|---|---|---|

| Streptococcus pneumoniae | ≤ 1 µg/mL | Effective for respiratory tract infections |

| Escherichia coli | ≤ 2 µg/mL | Common in urinary tract infections |

| Haemophilus influenzae | ≤ 1 µg/mL | Effective against respiratory infections |

| Staphylococcus aureus | ≤ 2 µg/mL | Enhanced antistaphylococcal activity |

| Klebsiella pneumoniae | ≤ 4 µg/mL | Effective for skin and soft tissue infections |

This compound has shown comparable efficacy to other antibiotics such as amoxicillin and cefaclor in clinical trials .

Randomized Controlled Trials

Numerous studies have evaluated the clinical efficacy of this compound across various patient populations. For instance:

- Acute Otitis Media : In children, this compound (8-10 mg/kg/day) was found to be as effective as standard regimens like amoxicillin/clavulanic acid .

- Pharyngitis and Tonsillitis : Clinical trials demonstrated that a 5-day course of this compound is as effective as a 10-day regimen of penicillin V .

- Lower Respiratory Tract Infections : this compound showed similar clinical outcomes compared to cefuroxime axetil in treating pneumonia .

Case Studies

A notable case series reported adverse effects associated with this compound, including oral ulcers in two patients after administration. These cases highlight the importance of monitoring for rare side effects despite the drug's overall favorable tolerance profile .

Resistance Patterns

This compound maintains efficacy against resistant strains due to its stability against beta-lactamases. However, resistance among E. coli has been observed, necessitating careful consideration of local antibiograms when prescribing this antibiotic .

Properties

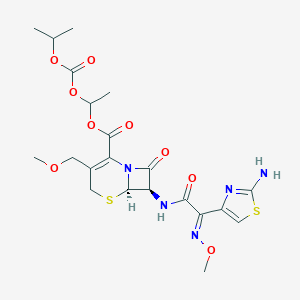

IUPAC Name |

1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O9S2/c1-9(2)33-21(30)35-10(3)34-19(29)15-11(6-31-4)7-36-18-14(17(28)26(15)18)24-16(27)13(25-32-5)12-8-37-20(22)23-12/h8-10,14,18H,6-7H2,1-5H3,(H2,22,23)(H,24,27)/b25-13+/t10?,14-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTINZAODLRIQIX-ZFEISNGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)OC(C)OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N/OC)/C3=CSC(=N3)N)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947692-13-9, 87239-81-4 | |

| Record name | anti-Cefpodoxime proxetil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947692139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cefpodoxime proxetil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-, 1-[[(1-methylethoxy)carbonyl]oxy]ethyl ester, (6R,7R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2- (2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-, 1-[[(1- methylethoxy)carbonyl]oxy]ethyl ester, (6R,7R)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANTI-CEFPODOXIME PROXETIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9VK627SN2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.